molecular formula C19H18BrN3O2S B2617438 N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide CAS No. 854005-12-2

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Cat. No.: B2617438
CAS No.: 854005-12-2
M. Wt: 432.34
InChI Key: IOXQIZKPKGXVCF-UHFFFAOYSA-N
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Description

“N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide.

    Coupling with 2-Methoxyaniline: The final step involves coupling the thiazole derivative with 2-methoxyaniline under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The bromobenzyl and methoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
  • N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Uniqueness

“N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the thiazole ring with the bromobenzyl and methoxyphenyl groups may provide distinct properties compared to similar compounds.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-25-17-5-3-2-4-16(17)21-12-18(24)23-19-22-11-15(26-19)10-13-6-8-14(20)9-7-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXQIZKPKGXVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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